![molecular formula C19H18N4OS B2976344 N-(4-ethylphenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide CAS No. 872701-63-8](/img/structure/B2976344.png)
N-(4-ethylphenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-ethylphenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide, also known as EPPTB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications as a therapeutic agent.
Scientific Research Applications
Synthesis and Pharmacological Evaluation
N-(4-ethylphenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide and its analogs have been studied for their potential in pharmacological applications. For instance, analogs of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES), a potent and selective allosteric inhibitor of kidney-type glutaminase (GLS), have shown promise in attenuating the growth of human lymphoma B cells in vitro and in mouse xenograft models due to their ability to inhibit GLS, suggesting potential therapeutic applications in cancer treatment (Shukla et al., 2012).
Antibacterial Evaluation
Research into novel heterocyclic compounds containing a sulfonamido moiety has led to the synthesis of derivatives with significant antibacterial activity. These compounds, aimed at combating bacterial infections, have shown high activity against various bacterial strains, indicating their potential as new antibacterial agents (Azab, Youssef, & El-Bordany, 2013).
Cytotoxic Activity
Novel 5-methyl-4-thiopyrimidine derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. These studies are crucial for understanding the potential of these compounds in cancer therapy, with some derivatives showing selective cytotoxicity towards cancer cells over normal cells, highlighting their therapeutic potential (Stolarczyk et al., 2018).
Antimycobacterial Agents
The synthesis and evaluation of ethyl 4-hydroxy-2,6-diaryl-5-(arylsulfanyl)-1,2,5,6-tetrahydro-3-pyridinecarboxylates have revealed their potential as novel antimycobacterial agents. These compounds have shown significant activity against Mycobacterium tuberculosis, indicating their promise in the development of new treatments for tuberculosis (Raju et al., 2010).
Antiasthma Agents
Triazolo[1,5-c]pyrimidines have been identified as mediator release inhibitors, showing potential as antiasthma agents. Their synthesis and evaluation reveal a promising avenue for the development of novel treatments for asthma, addressing the need for more effective and safer therapeutic options (Medwid et al., 1990).
properties
IUPAC Name |
N-(4-ethylphenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4OS/c1-2-14-5-7-16(8-6-14)21-18(24)13-25-19-10-9-17(22-23-19)15-4-3-11-20-12-15/h3-12H,2,13H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGANVKSHGAYNGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethylphenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.